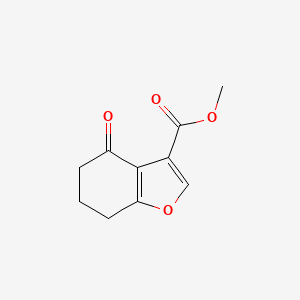

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-6,7-dihydro-5H-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-10(12)6-5-14-8-4-2-3-7(11)9(6)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUJPFGJZTCKZGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC2=C1C(=O)CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00467598 | |

| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82584-78-9 | |

| Record name | Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00467598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This document outlines a prevalent one-pot synthesis method, including the necessary reagents, reaction conditions, and a summary of key quantitative data.

Core Synthesis Pathway

The primary route for the synthesis of this compound is a one-pot reaction involving the condensation of methyl 3-bromo-3-nitroacrylate with dihydroresorcinol (1,3-cyclohexanedione). This reaction is typically facilitated by a base, such as potassium acetate, in an alcoholic solvent.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: A diagram illustrating the one-pot synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the one-pot synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Starting Material 1 | Methyl 3-bromo-3-nitroacrylate | [1] |

| Starting Material 2 | Dihydroresorcinol | [1] |

| Reagent | Potassium Acetate | [1] |

| Solvent | Anhydrous Methanol | [1] |

| Reaction Conditions | ||

| Stoichiometry | Equimolar ratio of reactants | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 6 hours | [1] |

| Product Information | ||

| Product Name | This compound | [2][3][] |

| Molecular Formula | C₁₀H₁₀O₄ | [2][] |

| Molecular Weight | 194.18 g/mol | [2][] |

| Yield | 60% | [1] |

| Spectroscopic Data | ||

| ¹H NMR / ¹³C NMR | Cross peak at C₂H/C₂ (7.86 ppm/147.92 ppm) | [1] |

Detailed Experimental Protocol

The following is a detailed experimental protocol for the one-pot synthesis of this compound.[1]

Materials:

-

Methyl 3-bromo-3-nitroacrylate

-

Dihydroresorcinol (1,3-Cyclohexanedione)

-

Potassium Acetate (KOAc)

-

Anhydrous Methanol (MeOH)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dihydroresorcinol and an equimolar amount of potassium acetate.

-

Dissolve the mixture in anhydrous methanol.

-

To this solution, add an equimolar amount of methyl 3-bromo-3-nitroacrylate.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The work-up and purification would typically involve removal of the solvent under reduced pressure, followed by extraction with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure product.

Characterization:

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. A characteristic cross-peak in an HMBC spectrum is observed between the proton at C₂ and the carbons C₂, C₃, C₃ₐ, and C₇ₐ.[1]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl, the ketone carbonyl, and the C-O-C ether linkage.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

This guide provides a comprehensive starting point for the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to adapt the procedures as necessary for their specific laboratory conditions and scale.

References

An In-depth Technical Guide on the Chemical Properties of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a heterocyclic organic compound belonging to the benzofuran class of molecules. This class is of significant interest to the pharmaceutical and medicinal chemistry sectors due to the wide range of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential biological relevance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [1][] |

| Molecular Weight | 194.18 g/mol | [1][] |

| CAS Number | 82584-78-9 | [1] |

| Melting Point | 104-106 °C | [3] |

| Boiling Point (Predicted) | 339.8 ± 42.0 °C | [3] |

| Density (Predicted) | 1.265 ± 0.06 g/cm³ | [3] |

| IUPAC Name | This compound | [1] |

Synthesis

Experimental Protocol: General Synthesis of 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates

This protocol is based on the known reactivity of cyclohexane-1,3-diones and related starting materials.

Materials:

-

Cyclohexane-1,3-dione

-

Methyl propiolate

-

A suitable base (e.g., triethylamine, sodium methoxide)

-

Anhydrous solvent (e.g., methanol, ethanol, or a non-polar aprotic solvent like toluene)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,3-dione in the chosen anhydrous solvent.

-

Add the base to the reaction mixture and stir for a designated period to facilitate the formation of the enolate.

-

Slowly add methyl propiolate to the reaction mixture.

-

The reaction is then typically heated to reflux and monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials and the formation of the product.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Logical Relationship of Synthesis:

Spectral Data

Detailed experimental spectral data for this compound is not available in the searched literature. However, based on the structure, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic proton on the furan ring would appear in the downfield region. The methylene protons of the cyclohexanone ring would likely appear as multiplets in the aliphatic region. The methyl protons of the ester group would be a sharp singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the ketone and the ester will have the largest chemical shifts. The carbons of the furan ring and the double bond will appear in the olefinic region, while the saturated carbons of the cyclohexanone ring will be in the upfield region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities. Additionally, C-O stretching bands for the furan ring and the ester, as well as C-H stretching and bending vibrations for the aliphatic and aromatic parts of the molecule are expected.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (194.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage of the cyclohexanone ring.

Potential Biological Activity

While no specific biological studies have been reported for this compound, the benzofuran scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities.

-

Antimicrobial Activity: Many benzofuran derivatives have demonstrated significant antibacterial and antifungal properties.[4][5][6] The specific substitution pattern on the benzofuran ring plays a crucial role in determining the antimicrobial spectrum and potency.

-

Anticancer Activity: A significant number of natural and synthetic benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8][9] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.

The potential biological activity of this compound warrants further investigation, given the established bioactivity of the core benzofuran structure.

Signaling Pathway Visualization (Hypothetical):

Given the prevalence of anticancer activity in related benzofuran compounds, a hypothetical signaling pathway that could be modulated by such a molecule is the apoptosis pathway.

Conclusion

This compound is a molecule with potential for further exploration in medicinal chemistry and drug discovery. While its fundamental chemical and physical properties are partially characterized, a significant lack of detailed experimental data, particularly comprehensive spectral analysis and biological evaluation, remains. The synthesis of this compound and subsequent investigation into its antimicrobial and cytotoxic properties could be a fruitful area of research, given the established biological significance of the benzofuran scaffold. This guide serves as a foundational resource for researchers and professionals interested in pursuing further studies on this and related compounds.

References

- 1. researchgate.net [researchgate.net]

- 3. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. The following tables summarize the key quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in publicly accessible resources |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in publicly accessible resources |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in publicly accessible resources |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available in publicly accessible resources |

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis and characterization of this compound is not explicitly available in a single, peer-reviewed publication. However, based on general synthetic strategies for related benzofuran derivatives, a plausible synthetic route can be outlined.

Synthesis of this compound

A common method for the synthesis of the 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate core structure involves the reaction of a cyclic 1,3-dione with a halo-acetoacetate derivative. The following is a generalized protocol.

Materials:

-

1,3-Cyclohexanedione

-

Methyl 2-chloroacetoacetate

-

Base (e.g., sodium ethoxide, potassium carbonate)

-

Anhydrous solvent (e.g., ethanol, DMF)

Procedure:

-

To a solution of 1,3-cyclohexanedione in an anhydrous solvent, an equimolar amount of a suitable base is added under an inert atmosphere.

-

The mixture is stirred at room temperature until the complete formation of the enolate is achieved.

-

Methyl 2-chloroacetoacetate is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Characterization

The synthesized compound would then be characterized by the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity. The assignment of signals in the ¹H and ¹³C NMR spectra is typically aided by two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of the target compound.

Disclaimer: The experimental protocol provided is a generalized procedure and may require optimization. Researchers should consult relevant literature for specific reaction conditions. The lack of publicly available spectroscopic data highlights an opportunity for further research and publication in this area.

An In-depth Technical Guide to Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate (CAS Number: 82584-78-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and suppliers of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, CAS number 82584-78-9. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Properties

This compound is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82584-78-9 | N/A |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.18 g/mol | |

| Canonical SMILES | COC(=O)C1=COC2=C1C(=O)CCC2 | |

| InChI Key | ZUJPFGJZTCKZGG-UHFFFAOYSA-N | [] |

| Appearance | Solid | |

| Melting Point | 141 - 142 °C | |

| Purity | 95% |

Synthesis

A one-pot synthesis method for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates has been reported. This method involves the reaction of dihydroresorcinol or dimedone with methyl 3-bromo-3-nitroacrylate in the presence of potassium acetate. The reaction is typically carried out in refluxing anhydrous methanol for 6 hours.[4]

Experimental Workflow: General One-Pot Synthesis

Caption: General workflow for the one-pot synthesis.

Note: This is a generalized protocol based on available literature for similar compounds. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary for specific applications.

Spectroscopic Data

While specific spectroscopic data for CAS 82584-78-9 is not extensively detailed in the searched literature, representative data for similar benzofuran derivatives are available and can provide a basis for characterization.

Table 2: Representative Spectroscopic Data for Similar Benzofuran Derivatives

| Spectroscopic Technique | Key Features |

| FT-IR (KBr, cm⁻¹) | Peaks around 3400-3000 (aromatic C-H), 2900 (aliphatic C-H), 1730-1700 (C=O, ester), 1640 (C=O, ketone), 1600 (C=C, aromatic) |

| ¹H NMR (DMSO-d₆, 400 MHz, δ ppm) | Signals corresponding to aromatic protons, methylene protons of the tetrahydrofuran ring, and the methyl ester group. |

| ¹³C NMR (DMSO-d₆, 100 MHz, δ ppm) | Resonances for carbonyl carbons (ester and ketone), aromatic carbons, and aliphatic carbons of the tetrahydrofuran ring. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

This data is representative of the benzofuran scaffold and may vary for the specific compound.[5][6]

Biological Activity

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including but not limited to:

However, at the time of this writing, no specific studies detailing the biological evaluation, mechanism of action, or associated signaling pathways for this compound (CAS 82584-78-9) were identified in the public domain. Further research is required to elucidate the specific biological functions of this compound.

Logical Relationship: From Compound Class to Specific Activity

Caption: Path from general knowledge to specific biological insights.

Suppliers

This compound is available from several chemical suppliers for research and development purposes.

Table 3: Commercial Suppliers of CAS 82584-78-9

| Supplier | Location | Notes |

| BOC Sciences | USA | Offers a range of special chemicals. |

| Vihasibio Sciences PVT LTD | Hyderabad, INDIA | Manufacturer of fine chemicals and drug intermediates. |

| Synchem | Germany | Specializes in rare and fine chemicals. |

| Key Organics | UK | Supplier of chemical building blocks. |

| ChemicalBook | Online | Online chemical database and supplier directory.[] |

It is recommended to contact the suppliers directly for the most up-to-date information on product availability, purity, and pricing.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Benzofuran Derivatives - Heterocyclic Building Blocks (18) [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

Structure Elucidation of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate. Due to the limited availability of published experimental data for this specific molecule, this guide combines theoretical predictions and adapted experimental protocols to serve as a practical resource for researchers.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol . Its structure consists of a fused furan and a cyclohexanone ring system, with a methyl carboxylate group attached to the furan ring.

Molecular Structure:

Caption: Molecular structure of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | H2 |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.80 | t | 2H | H5 |

| ~2.50 | t | 2H | H7 |

| ~2.10 | m | 2H | H6 |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~195.0 | C4 (C=O, ketone) |

| ~165.0 | C=O (ester) |

| ~155.0 | C7a |

| ~145.0 | C2 |

| ~120.0 | C3a |

| ~115.0 | C3 |

| ~52.0 | -OCH₃ |

| ~38.0 | C5 |

| ~25.0 | C7 |

| ~23.0 | C6 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1680 | C=O stretch (α,β-unsaturated ketone) |

| ~1600 | C=C stretch (furan ring) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-O stretch (furan ring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 194 | [M]⁺ (Molecular Ion) |

| 163 | [M - OCH₃]⁺ |

| 135 | [M - COOCH₃]⁺ |

Synthesis Protocol (Adapted)

The following is an adapted protocol for the synthesis of this compound, based on general methods for the synthesis of similar compounds.

Reaction Scheme:

1,3-Cyclohexanedione + Methyl 2-chloroacetoacetate -> this compound

Materials and Reagents:

-

1,3-Cyclohexanedione

-

Methyl 2-chloroacetoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 1,3-cyclohexanedione (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of methyl 2-chloroacetoacetate (1.1 eq) in anhydrous acetone dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.

Experimental Workflow and Logic

The structural elucidation of a novel compound like this compound follows a logical workflow, beginning with its synthesis and culminating in the confirmation of its structure through various spectroscopic techniques.

Caption: General workflow for structure elucidation.

Signaling Pathway Diagram (Hypothetical)

While the specific biological signaling pathways involving this compound are not established, many benzofuran derivatives are known to interact with various cellular targets. The following diagram illustrates a hypothetical signaling pathway where a benzofuran derivative acts as an inhibitor of a kinase cascade.

Caption: Hypothetical kinase inhibition pathway.

Disclaimer: The spectroscopic data presented in this guide are theoretical predictions and should be confirmed with experimental results. The synthesis protocol is a general adaptation and may require optimization.

In-Depth Technical Guide to Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its known physical properties, outlines experimental protocols for their determination, and presents a generalized workflow for its synthesis and subsequent biological screening, in the absence of specific published biological data for this exact compound.

Core Physical and Chemical Properties

This compound, with the CAS number 82584-78-9, is a solid organic compound. A summary of its key physical and chemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [] |

| Molecular Weight | 194.184 g/mol | [] |

| Melting Point | 104-106 °C | [2] |

| Boiling Point | 339.849 °C at 760 mmHg | [2] |

| Density | 1.265 g/cm³ | [2] |

| Flash Point | 159.335 °C | [2] |

| InChI Key | ZUJPFGJZTCKZGG-UHFFFAOYSA-N | [] |

| SMILES | COC(=O)C1=COC2=C1C(=O)CCC2 | [] |

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties and a potential synthetic route are outlined below.

Synthesis: One-Pot Reaction for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates

Materials:

-

1,3-Cyclohexanedione

-

Methyl 2-chloro-3-nitroacrylate

-

Anhydrous methanol

-

Potassium acetate

Procedure:

-

Dissolve equimolar amounts of 1,3-cyclohexanedione and methyl 2-chloro-3-nitroacrylate in anhydrous methanol.

-

Add an equimolar amount of potassium acetate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired product.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.[4][5][6]

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or oil bath with a thermometer

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady, slow rate (approximately 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[4]

Determination of Boiling Point

The boiling point can be determined using the Thiele tube method or by simple distillation.[7][8][9][10][11]

Materials:

-

This compound sample

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thiele tube or distillation apparatus

-

Heating mantle or Bunsen burner

-

Thermometer

Procedure (Thiele Tube Method):

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube with the sample.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.[11]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Note the temperature when a continuous and rapid stream of bubbles is observed. This is the boiling point.[7]

Potential Biological Investigation Workflow

Benzofuran derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[12][13][14][15][16][17] In the absence of specific studies on this compound, a general workflow for its initial biological evaluation is proposed.

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of benzofuran derivatives.

This workflow begins with the chemical synthesis of the compound, followed by its purification. The structure and purity of the synthesized molecule are then confirmed using various analytical techniques. Finally, the compound is subjected to biological screening, which can include antimicrobial and anticancer assays to determine its potential therapeutic value. Further mechanistic studies, such as apoptosis assays, can be conducted based on initial screening results.

References

- 2. This compound CAS#: 82584-78-9 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. byjus.com [byjus.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Reactivity Profile of the Tetrahydrobenzofuran Core: A Technical Guide for Drug Development

Introduction: The tetrahydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of natural products and pharmacologically active compounds. As a saturated bicyclic ether, its unique three-dimensional structure and electronic properties make it a valuable core for the development of novel therapeutics. This technical guide provides an in-depth overview of the reactivity profile of the tetrahydrobenzofuran ring system, offering insights for researchers, scientists, and drug development professionals. The guide details key reactions, presents quantitative data, and outlines experimental protocols and workflows relevant to the synthesis and functionalization of this important chemical entity.

General Reactivity Profile

The tetrahydrobenzofuran core consists of a fused tetrahydrofuran and cyclohexane ring. Its reactivity is primarily dictated by the properties of the cyclic ether and the substituted cyclohexane. The saturated furan ring is generally stable but can undergo reactions typical of ethers, such as cleavage under harsh acidic conditions. The positions alpha to the ether oxygen (C2 and C7a) exhibit enhanced reactivity towards radical and organometallic-mediated functionalization. The cyclohexane ring can be functionalized using standard cycloalkane chemistry, though its reactivity can be influenced by the fused ether ring. The benzene portion of the partially saturated 2,3-dihydrobenzofuran is electron-rich and amenable to electrophilic aromatic substitution.

Key Reactions and Functionalizations

The functionalization of the tetrahydrobenzofuran core can be approached in two primary ways: de novo synthesis, where a substituted ring is constructed, or post-synthesis modification of the core. This section focuses on the latter, detailing key reactions for modifying the pre-formed scaffold.

Oxidation of the Furan Moiety

Oxidation of the tetrahydrofuran ring can lead to ring-opened products or the introduction of carbonyl functionalities. A common transformation is the Baeyer-Villiger-type oxidation.

Experimental Protocol: Oxidation of 2-Methyl-4,5,6,7-tetrahydrobenzofuran

A solution of 2-methyl-4,5,6,7-tetrahydrobenzofuran in a suitable solvent is treated with an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with a reducing agent solution (e.g., sodium sulfite) to quench excess peroxide, followed by an aqueous base to remove chlorobenzoic acid. The organic layer is then dried and concentrated, and the product is purified by column chromatography.

| Reactant | Reagent | Product(s) | Yield |

| 2-Methyl-4,5,6,7-tetrahydrobenzofuran | m-CPBA | 2-Oxo-7-(1'-hydroxyethyl)oxepane, Formate ester | N/A |

Electrophilic Aromatic Substitution (Formylation)

The benzene ring of partially saturated benzofurans, such as 2,3-dihydrobenzofuran, is activated towards electrophilic substitution. The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl group.

Experimental Protocol: Vilsmeier-Haack Formylation

To a solution of the tetrahydrobenzofuran derivative in N,N-dimethylformamide (DMF) at 0°C, the Vilsmeier reagent (prepared from POCl₃ or (chloromethylene)dimethyliminium chloride) is added.[1] The reaction is stirred at room temperature for several hours.[1] Following the reaction, the mixture is neutralized with an aqueous solution of a base like sodium acetate and then extracted with an organic solvent.[1] The combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.[1]

| Substrate | Reagent | Product | Yield |

| Electron-rich arene | (Chloromethylene)dimethyliminium Chloride/DMF | Formylated arene | 77%[1] |

Reduction of the Benzofuran Core

Catalytic hydrogenation is a powerful method to access the fully saturated octahydrobenzofuran core from benzofuran precursors. This transformation introduces multiple stereocenters and significantly alters the molecule's spatial arrangement.

Experimental Protocol: Catalytic Hydrogenation of Benzofurans

A two-stage catalytic system can be employed for the complete and stereoselective hydrogenation of benzofurans.[2] The first stage involves a chiral homogeneous ruthenium-N-heterocyclic carbene complex for the enantioselective reduction of the furan ring to a 2,3-dihydrobenzofuran intermediate.[2] The second stage utilizes an in situ activated rhodium catalyst for the diastereoselective hydrogenation of the benzene ring.[2] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

| Substrate | Catalyst System | Product | Stereoselectivity |

| Substituted Benzofuran | 1. Chiral Ru-NHC complex 2. Rhodium catalyst | Octahydrobenzofuran | High (up to six new stereocenters)[2] |

Aromatization

The conversion of a tetrahydrobenzofuran to its corresponding benzofuran can be achieved through dehydrogenation, a process known as aromatization. This reaction is synthetically useful for creating libraries of aromatic derivatives from a common saturated precursor.

Experimental Protocol: Aromatization of Dihydrobenzofurans

2,3-Dihydrobenzofurans can be aromatized under acidic conditions.[3] For instance, treatment with a relatively weak acid can lead to the elimination of a leaving group and subsequent aromatization.[3] Stronger acids in specific solvents can promote rearrangement reactions prior to aromatization.[3] The choice of conditions can selectively yield different benzofuran isomers.[3]

| Substrate | Conditions | Product | Yield |

| 2,3-Dihydrobenzofuran-3-one | Weak acid (e.g., p-TsOH) in THF | 3-Acylbenzofuran | Excellent[3] |

| 2,3-Dihydrobenzofuran-3-one | Strong acid (e.g., p-TsOH) in (CF₃)₂CHOH | 3-Formylbenzofuran | Excellent[3] |

Experimental and Developmental Workflows

The development of novel drugs based on the tetrahydrobenzofuran core typically follows a structured workflow from initial synthesis to biological evaluation.

Synthetic and Evaluation Workflow

A typical workflow involves the synthesis of a library of tetrahydrobenzofuran derivatives with diverse substitutions. These compounds are then subjected to a series of biological assays to determine their activity and properties.

Caption: A generalized workflow for the synthesis and evaluation of a tetrahydrobenzofuran-based compound library.

Signaling Pathways and Mechanism of Action

While specific data on tetrahydrobenzofuran derivatives is emerging, the broader class of benzofurans has been shown to interact with various biological targets. Derivatives have been identified as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1) and as modulators of pathways involving tubulin polymerization.[4][5] For example, certain benzofuran derivatives have been shown to inhibit the RAS/RAF/MEK/ERK signaling pathway, which is crucial in cell proliferation and survival.[5]

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway, a potential target for benzofuran-based inhibitors.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to C10H10O4 Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H10O4 represents a variety of chemical isomers, each with unique structural and chemical properties. This guide provides an in-depth overview of the most common isomers, their IUPAC names, synonyms, and key identifiers.

Isomers of C10H10O4: IUPAC Names and Synonyms

The isomers of C10H10O4 are diverse, ranging from esters of dicarboxylic acids to substituted cinnamic acids. Understanding the correct nomenclature is critical for accurate research and communication. The table below summarizes the IUPAC names and common synonyms for prominent C10H10O4 isomers.

| Isomer | IUPAC Name | Common Synonyms | CAS Number |

| Dimethyl terephthalate | dimethyl benzene-1,4-dicarboxylate[1][2] | DMT, Dimethyl p-phthalate, Terephthalic acid dimethyl ester[1][2][3] | 120-61-6[1][3] |

| Dimethyl isophthalate | dimethyl benzene-1,3-dicarboxylate[4] | Dimethyl m-phthalate, Isophthalic acid dimethyl ester[4] | 1459-93-4[4] |

| Dimethyl phthalate | dimethyl benzene-1,2-dicarboxylate[5][6] | DMP, Phthalic acid, dimethyl ester[6][7] | 131-11-3[6][7] |

| Ferulic acid | (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid[8] | 4-Hydroxy-3-methoxycinnamic acid, Coniferic acid[8][9] | 1135-24-6[8][9] |

| Isoferulic acid | 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid[10] | Hesperetic acid[10] | 537-73-5[10] |

| Methyl caffeate | methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | 3843-74-1 | |

| 6-Hydroxymellein | 19315-00-9 | ||

| Scytalone | 49563-75-9 |

Structural Relationships of C10H10O4 Isomers

The following diagram illustrates the structural diversity of key C10H10O4 isomers, highlighting their distinct arrangements of atoms.

Experimental Protocols for Isomer Differentiation

Distinguishing between isomers of C10H10O4 requires analytical techniques that can probe their unique structural features. The following experimental protocols are fundamental for the identification and characterization of these compounds.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of each isomer.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The chemical shifts, splitting patterns (multiplicity), and integration of the peaks will reveal the number and connectivity of hydrogen atoms. For example, the aromatic protons of dimethyl terephthalate will appear as a singlet, while those of dimethyl phthalate and isophthalate will show more complex splitting patterns.

-

¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. The number of unique carbon signals will indicate the symmetry of the molecule. For instance, due to its symmetry, dimethyl terephthalate will show fewer aromatic carbon signals than its ortho and meta isomers.

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, two-dimensional NMR experiments can be performed to establish correlations between protons and carbons.

-

2. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of each isomer.

-

Methodology:

-

Ionization: Introduce a small amount of the sample into the mass spectrometer. Electron ionization (EI) is commonly used for these types of molecules.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured, which should correspond to the molecular weight of C10H10O4 (194.18 g/mol ).

-

Fragmentation Analysis: The fragmentation pattern is analyzed. While isomers will have the same molecular ion peak, their fragmentation patterns will differ due to their different structures. For example, phthalate esters often show a characteristic peak at m/z 149 due to the loss of a methoxy group and subsequent rearrangement.

-

3. Chromatography

-

Objective: To separate a mixture of isomers.

-

Methodology:

-

Gas Chromatography (GC):

-

Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase.

-

Procedure: Inject a solution of the isomer mixture into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The isomers will elute at different retention times based on their boiling points and interactions with the stationary phase.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: Separation is based on the differential partitioning of the analytes between a stationary phase and a mobile liquid phase.

-

Procedure: Inject a solution of the isomer mixture into an HPLC system. For these compounds, reversed-phase chromatography with a C18 column and a mobile phase of acetonitrile/water or methanol/water is typically effective. The isomers will have different retention times.

-

-

Experimental Workflow

The following diagram outlines a logical workflow for the separation and identification of C10H10O4 isomers.

References

- 1. Dimethyl terephthalate | C10H10O4 | CID 8441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl terephthalate - Wikipedia [en.wikipedia.org]

- 3. 1,4-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 4. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dimethylphthalate | C10H10O4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. Dimethyl phthalate - Wikipedia [en.wikipedia.org]

- 7. Dimethyl phthalate [webbook.nist.gov]

- 8. 4-Hydroxy-3-methoxycinnamic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. molbase.com [molbase.com]

- 10. 3-Hydroxy-4-methoxycinnamic acid [webbook.nist.gov]

Molecular weight and formula of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical properties, synthesis methodologies, and the broader biological activities associated with the tetrahydrobenzofuran scaffold. While specific biological data for the title compound is limited in publicly available literature, this guide extrapolates potential therapeutic applications and mechanisms of action based on studies of structurally related benzofuran derivatives. This includes potential anticancer and antimicrobial activities, supported by quantitative data from analogous compounds. Detailed experimental protocols for the synthesis of similar structures and diagrams of relevant signaling pathways are provided to facilitate further research and drug development efforts.

Chemical Properties and Structure

This compound is a derivative of the benzofuran class of heterocyclic compounds. Its core structure consists of a fused furan and cyclohexanone ring system.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [][2] |

| Molecular Weight | 194.184 g/mol | [][2] |

| IUPAC Name | This compound | |

| CAS Number | 82584-78-9 | |

| Canonical SMILES | COC(=O)C1=COC2=C1C(=O)CCC2 | [] |

| InChI Key | ZUJPFGJZTCKZGG-UHFFFAOYSA-N | [] |

Synthesis and Spectroscopic Data

A one-pot synthesis method has been reported for obtaining 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates.[3] This typically involves the reaction of a cyclic 1,3-dione, such as 1,3-cyclohexanedione, with a functionalized acrylate.

General Experimental Protocol for Synthesis of Tetrahydrobenzofuran-3-carboxylates

Materials:

-

1,3-Cyclohexanedione

-

Methyl 3-bromo-3-nitroacrylate

-

Potassium acetate

-

Anhydrous methanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 1,3-cyclohexanedione (1.0 eq) and potassium acetate (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Methyl 3-bromo-3-nitroacrylate (1.0 eq) is added to the stirred solution.

-

The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is redissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the desired product.

Spectroscopic Data

While specific spectra for this compound are not widely published, the following table outlines the expected characteristic spectral data based on its structure and data from analogous compounds.[4][5]

| Spectroscopic Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methoxy group protons, the furan ring proton, and the methylene protons of the cyclohexanone ring. |

| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, carbons of the furan and benzene rings, the methoxy carbon, and the methylene carbons. |

| IR (Infrared) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and the α,β-unsaturated ketone, as well as C-O stretching of the furan ring and ester. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Biological Activity and Potential Therapeutic Applications

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[6][7][8] Although specific studies on this compound are limited, the biological potential of this compound can be inferred from research on structurally similar molecules.

Anticancer Activity of Benzofuran Derivatives

Numerous studies have demonstrated the cytotoxic effects of benzofuran derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

The following table summarizes the in vitro anticancer activity of several benzofuran derivatives.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung) | 15.3 ± 0.8 | [6] |

| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 (Liver) | 12.5 ± 0.5 | [6] |

| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung) | 18.2 ± 1.1 | [6] |

| Halogenated Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | 14.7 ± 0.9 | [6] |

| 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][][3][4][5]tetrazine-8-carboxylate (IVh) | T47D (Breast) | - (32.65% cell viability at 40 µg/mL) | [9] |

| 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][][3][4][5]tetrazine-8-carboxylate (IVh) | DU145 (Prostate) | - (32.77% cell viability at 40 µg/mL) | [9] |

Antimicrobial Activity of Benzofuran Derivatives

Derivatives of benzofuran have also shown promising activity against a range of bacterial and fungal pathogens.

The table below presents the minimum inhibitory concentration (MIC) values for some benzofuran derivatives.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| (S,Z)-4-methyl-2-(4-oxo-5-((5-(substituted phenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (4c, 4d, 4e, 4f) | Multidrug-resistant Gram-positive bacteria | 2 | [10][11] |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | S. aureus | Good activity | [12] |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | B. subtilis | Good activity | [12] |

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of benzofuran derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Anticancer Signaling Pathways

Research on various benzofuran compounds suggests their involvement in modulating critical cancer-related signaling pathways.

-

RAS/RAF/MEK/ERK Pathway: Some benzofuran derivatives have been shown to inhibit this pathway, which is frequently hyperactivated in many cancers, leading to uncontrolled cell growth.

-

AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by certain benzofuran compounds can lead to apoptosis.

Below are diagrams illustrating these potential signaling pathways.

Caption: Potential inhibition of the RAS/RAF/MEK/ERK signaling pathway by benzofuran derivatives.

Caption: Potential inhibition of the AKT/mTOR signaling pathway by benzofuran derivatives.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is scarce, the extensive research on related benzofuran derivatives provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its specific biological activities and mechanisms of action. Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the development of novel and potent therapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][1,2,3,5]tetrazine-8-carboxylates and -carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

Key Intermediates in Tetrahydrobenzofuran Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the tetrahydrobenzofuran core, a privileged scaffold in numerous natural products and pharmaceuticals, is a subject of intense research. Understanding the key intermediates in its various synthetic pathways is crucial for reaction optimization, stereochemical control, and the rational design of novel analogues. This technical guide provides an in-depth analysis of the core intermediates, complete with quantitative data, detailed experimental protocols, and visualizations of the reaction pathways.

Organocatalytic Routes: The Power of Asymmetric Catalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of tetrahydrobenzofurans. These methods often proceed through well-defined intermediates that dictate the stereochemical outcome of the reaction.

Michael Adducts from Enone Acids

One of the most elegant approaches involves the intramolecular Michael addition of a phenol to an α,β-unsaturated acyl species, generated in situ from an enone acid. This reaction, often catalyzed by chiral amines or their salts, proceeds through a key Michael adduct intermediate.

A prominent example is the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans, which are immediate precursors to tetrahydrobenzofurans. The reaction of an enone acid with pivaloyl chloride generates a mixed anhydride, which then undergoes an intramolecular Michael addition catalyzed by a chiral Lewis base. The nature of the catalyst dictates the stereochemistry of the resulting enolate intermediate, which is then trapped to yield either the syn- or anti-dihydrobenzofuran product.

Key Intermediates:

-

Mixed Anhydride: Formed from the enone acid and an activating agent (e.g., pivaloyl chloride). This intermediate increases the electrophilicity of the β-carbon for the subsequent Michael addition.

-

Enolate Intermediate: The key stereodetermining intermediate formed after the intramolecular Michael addition. Its conformation is influenced by the chiral catalyst.

| Intermediate Stage | Reactant/Catalyst | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| syn-selective | (S)-(-)-Tetramisole hydrochloride | syn-Dihydrobenzofuran | up to 95 | up to 99:1 | up to 99 |

| anti-selective | OTMS-quinidine | anti-Dihydrobenzofuran | up to 85 | up to 10:90 | up to 99 |

Experimental Protocol: General Procedure for the Synthesis of syn-2,3-Dihydrobenzofurans

To a solution of the desired enone acid (1.0 equiv) and iPr₂NEt (1.1 equiv) in CH₂Cl₂ (0.2 M) at 0 °C is added pivaloyl chloride (1.2 equiv) dropwise. After stirring for 20 minutes, (S)-(-)-tetramisole hydrochloride (5 mol %) and iPr₂NEt (2.5 equiv) are added. The reaction mixture is warmed to room temperature and stirred for 15 minutes. Methanol is then added, and the mixture is stirred for an additional hour at room temperature. The solvent is removed under reduced pressure, and the crude residue is purified by column chromatography on silica gel to afford the desired syn-dihydrobenzofuran.[1]

Logical Relationship of the syn-Selective Pathway

Caption: syn-Selective Dihydrobenzofuran Synthesis Pathway.

Metal-Catalyzed Transformations: Versatility and Efficiency

Transition metal catalysis offers a broad range of synthetic strategies for constructing the tetrahydrobenzofuran skeleton, often involving unique organometallic intermediates.

Cascade Cycloaddition via Silyloxyallyl Cations

A novel approach involves the generation of a silyloxyallyl cation intermediate from an α-hydroxy silylenolate under Brønsted acid catalysis. This reactive intermediate is then trapped by a nucleophile, such as another silylenolate, initiating a cascade reaction that culminates in the formation of the tetrahydrobenzofuran core.

The key intermediate in this transformation is the 1,4-dicarbonyl compound formed after the initial coupling. This diketone then undergoes a Paal-Knorr cyclization to furnish the furan ring of the tetrahydrobenzofuran system.[2]

Key Intermediates:

-

Silyloxyallyl Cation: A highly reactive electrophilic species generated in situ.

-

1,4-Dicarbonyl Adduct: The product of the reaction between the silyloxyallyl cation and the silylenolate, which is the direct precursor to the furan ring.

| Reactant 1 (α-hydroxy silylenolate) | Reactant 2 (silylenolate) | Product (Tetrahydrobenzofuran) | Yield (%) |

| 1-((1-(trimethylsilyloxy)cyclohexyl)oxy)ethen-1-yl)trimethylsilane | (1-phenyl-1-(trimethylsilyloxy)ethen-2-yl)trimethylsilane | 2-phenyl-4,5,6,7-tetrahydrobenzofuran | 79 |

| 1-((1-(tert-butyldimethylsilyloxy)cyclopentyl)oxy)ethen-1-yl)trimethylsilane | (1-phenyl-1-(trimethylsilyloxy)ethen-2-yl)trimethylsilane | 2-phenyl-4,5,6-trihydrocyclopenta[b]furan | 75 |

Experimental Protocol: Synthesis of Tetrahydrobenzofuran via Cascade Cycloaddition

To a solution of the α-hydroxy silylenolate (1.0 equiv) and the silylenolate (1.2 equiv) in acetonitrile (0.5 M) is added pyridinium triflate (Py•TfOH, 0.2 equiv) at room temperature. The reaction is monitored by TLC. Upon completion of the α,α-coupling step, p-toluenesulfonic acid monohydrate (TsOH•H₂O, 1.2 equiv) is added, and the reaction mixture is heated to reflux. After cooling to room temperature, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the tetrahydrobenzofuran product.[2]

Caption: Selective Synthesis of Benzofuran Isomers.

References

Core Reactions of 4-Oxo-Tetrahydrobenzofurans: A Technical Guide for Chemical Researchers

Introduction

The 4-oxo-4,5,6,7-tetrahydrobenzofuran scaffold is a prominent heterocyclic motif in medicinal chemistry and natural product synthesis. Its inherent chemical functionality, featuring an α,β-unsaturated ketone (enone) fused to a furan ring, provides a versatile platform for a variety of chemical transformations. This technical guide delineates the fundamental reactions of the 4-oxo-tetrahydrobenzofuran core, offering insights into its reactivity and synthetic potential. The information presented herein is intended for researchers and scientists engaged in drug discovery and development, providing a foundational understanding for the strategic functionalization of this important chemical entity.

Synthesis of the 4-Oxo-Tetrahydrobenzofuran Core

The construction of the 4-oxo-tetrahydrobenzofuran skeleton can be achieved through several synthetic strategies. A notable method is the multi-component reaction involving a cyclic 1,3-dione (such as dimedone), an α-haloketone, and an aromatic aldehyde.[1] This approach allows for the rapid assembly of substituted tetrahydrobenzofurans.

Another powerful strategy involves a cascade cycloaddition sequence. For instance, a silyloxyallyl cation intermediate can undergo a nucleophilic capture by a silylenolate, followed by a Paal-Knorr cyclization to efficiently construct the tetrahydrobenzofuran core in a single operational step.

Fundamental Reactions of the Enone Moiety

The reactivity of 4-oxo-tetrahydrobenzofurans is largely dictated by the embedded α,β-unsaturated ketone. This functional group presents two primary sites for nucleophilic attack: the carbonyl carbon (direct or 1,2-addition) and the β-carbon (conjugate or 1,4-addition).

Nucleophilic Addition to the Carbonyl Group (1,2-Addition)

Reactions at the carbonyl carbon are characteristic of "hard" nucleophiles, such as those derived from organolithium and Grignard reagents.

The addition of Grignard reagents (R-MgX) to the carbonyl group of 4-oxo-tetrahydrobenzofurans is expected to proceed via a 1,2-addition mechanism, leading to the formation of a tertiary alcohol upon acidic workup. This reaction provides a straightforward method for introducing a wide variety of alkyl, vinyl, and aryl substituents at the 4-position.

Illustrative Experimental Protocol (General):

To a solution of a 4-oxo-tetrahydrobenzofuran derivative (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added the Grignard reagent (1.2 eq.) dropwise. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The Wittig reaction offers a reliable method for the conversion of the ketone functionality into an exocyclic double bond. This reaction involves a phosphonium ylide and is a cornerstone of alkene synthesis. The reaction of a 4-oxo-tetrahydrobenzofuran with a Wittig reagent (e.g., Ph₃P=CHR) would yield a 4-alkylidene-tetrahydrobenzofuran.

Illustrative Experimental Protocol (General):

To a suspension of a phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C is added a strong base (e.g., n-butyllithium, 1.1 eq.). The resulting colored solution of the ylide is stirred for 30 minutes. A solution of the 4-oxo-tetrahydrobenzofuran (1.0 eq.) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Conjugate Addition (1,4-Michael Addition)

"Soft" nucleophiles, most notably organocuprates (Gilman reagents), preferentially attack the β-carbon of the enone system in a conjugate or Michael addition fashion. This reaction is highly valuable for the formation of a new carbon-carbon bond at the 5-position of the tetrahydrobenzofuran ring.

The reaction of a Gilman reagent (R₂CuLi) with a 4-oxo-tetrahydrobenzofuran is expected to proceed via 1,4-addition to furnish a lithium enolate intermediate. This enolate can then be protonated upon aqueous workup to yield a 5-substituted-4-oxo-tetrahydrobenzofuran. A key advantage of this method is its high regioselectivity for 1,4-addition over 1,2-addition.

Illustrative Experimental Protocol (General):

To a suspension of copper(I) iodide (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere is added a solution of an organolithium reagent (2.0 eq.) dropwise. The resulting solution of the Gilman reagent is stirred for 30 minutes. A solution of the 4-oxo-tetrahydrobenzofuran (1.0 eq.) in anhydrous THF is then added. The reaction mixture is stirred at -78 °C for 1-2 hours and then quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated, followed by purification.

Reactions at the α-Position

The presence of α-protons to the carbonyl group allows for enolate formation and subsequent reactions with electrophiles.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base.[2][3][4][5] For 4-oxo-tetrahydrobenzofurans, this reaction would likely occur at the α-position (C-5) to the ketone, leading to the formation of a new carbon-carbon double bond.

Illustrative Experimental Protocol (General):

A mixture of the 4-oxo-tetrahydrobenzofuran (1.0 eq.), an active methylene compound (e.g., malononitrile, 1.1 eq.), and a catalytic amount of a weak base (e.g., piperidine or triethylamine) in a suitable solvent (e.g., ethanol or toluene) is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the condensed product.

Annulation Reactions

The ketone functionality of the 4-oxo-tetrahydrobenzofuran scaffold can serve as a handle for the construction of additional rings.

Robinson Annulation

The Robinson annulation is a powerful ring-forming sequence that combines a Michael addition with an intramolecular aldol condensation. A 4-oxo-tetrahydrobenzofuran could act as the Michael donor (after enolate formation) in a reaction with an α,β-unsaturated ketone (e.g., methyl vinyl ketone). The resulting 1,5-dicarbonyl intermediate would then undergo an intramolecular aldol condensation to form a new six-membered ring fused to the tetrahydrobenzofuran core.

Aromatization

The tetrahydroaromatic ring of the 4-oxo-tetrahydrobenzofuran can be aromatized to generate a fully aromatic benzofuran system. This transformation is typically achieved through dehydrogenation.

Dehydrogenation

Treatment of a 4-oxo-tetrahydrobenzofuran with a suitable dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or elemental sulfur at high temperatures, is expected to lead to the corresponding 4-hydroxybenzofuran. Tautomerization of the enol form would yield the more stable phenolic product. This reaction provides a direct route to substituted benzofurans, which are themselves important scaffolds in medicinal chemistry.[6]

Quantitative Data Summary

A comprehensive search of the current literature did not yield specific quantitative data (e.g., yields, diastereoselectivities, enantioselectivities) for the fundamental reactions performed directly on the parent 4-oxo-tetrahydrobenzofuran scaffold. The provided experimental protocols are illustrative and based on the general reactivity of the functional groups present in the molecule. Researchers are encouraged to perform optimization studies for specific substrates.

Conclusion

The 4-oxo-tetrahydrobenzofuran core is a reactive and versatile scaffold that is amenable to a wide range of fundamental organic transformations. The enone moiety allows for selective 1,2- and 1,4-additions, while the α-protons and the carbonyl group itself provide handles for further functionalization and ring-forming reactions. The potential for aromatization to the corresponding benzofuran further enhances the synthetic utility of this heterocyclic system. A thorough understanding of these core reactions is crucial for the effective utilization of 4-oxo-tetrahydrobenzofurans in the design and synthesis of novel bioactive molecules.

References

- 1. Synthesis of Azide Functionalized Tetrahydrobenzofurans and their Antineoplastic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation [organic-chemistry.org]

- 4. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a heterocyclic compound belonging to the benzofuran class of molecules. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis and potential biological evaluation of this specific compound, based on available literature for structurally related molecules.

Physicochemical Data

A summary of the key physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | BOC Sciences |

| Molecular Weight | 194.184 g/mol | BOC Sciences |

| CAS Number | 82584-78-9 | BOC Sciences |

| Appearance | Solid | N/A |

| Melting Point | 104-106 °C | LookChem |

Synthesis Protocol

A one-pot synthesis method for 4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylates has been reported, which can be adapted for the synthesis of the methyl ester derivative. The reaction involves the condensation of a cyclic β-diketone with a halo-nitroacrylate.

Materials and Reagents

-

1,3-Cyclohexanedione (Dihydroresorcinol)

-

Methyl 3-bromo-3-nitroacrylate

-

Potassium acetate

-

Anhydrous methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Experimental Procedure

-

To a solution of 1,3-cyclohexanedione (1 equivalent) in anhydrous methanol, add potassium acetate (1 equivalent).

-

To this mixture, add methyl 3-bromo-3-nitroacrylate (1 equivalent).

-

Heat the reaction mixture to reflux and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final product.

A reported yield for a similar reaction using dihydroresorcin is 60%.[1]

Synthesis Workflow

Caption: One-pot synthesis of the target compound.

Potential Biological Applications and Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on various cancer cell lines.

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

-

Seed cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to determine if the compound induces apoptosis (programmed cell death) in cancer cells.

-

Cancer cells treated with the test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

-

Treat cancer cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways

Benzofuran derivatives have been shown to exert their anticancer effects through various signaling pathways. While the specific mechanism of this compound is unknown, potential targets include pathways involved in cell proliferation, survival, and apoptosis.

Hypothesized Anticancer Mechanism

Caption: Potential anticancer mechanisms of action.

Disclaimer: The biological protocols and signaling pathway information are based on the activities of structurally related benzofuran compounds and are provided for research and informational purposes only. The specific biological effects of this compound have not been definitively reported in the reviewed literature. Researchers should conduct their own validation studies.

References